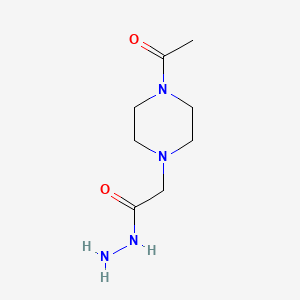

2-(4-acetylpiperazinyl)-N-aminoacetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H16N4O2 |

|---|---|

Molecular Weight |

200.24 g/mol |

IUPAC Name |

2-(4-acetylpiperazin-1-yl)acetohydrazide |

InChI |

InChI=1S/C8H16N4O2/c1-7(13)12-4-2-11(3-5-12)6-8(14)10-9/h2-6,9H2,1H3,(H,10,14) |

InChI Key |

KPABORHHRPCFAM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCN(CC1)CC(=O)NN |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Acetylpiperazinyl N Aminoacetamide and Structural Analogues

Retrosynthetic Analysis of the 2-(4-acetylpiperazinyl)-N-aminoacetamide Framework

A retrosynthetic analysis of the target molecule identifies several key disconnections that suggest plausible forward synthetic routes. The primary bonds for disconnection are the amide bond of the N-aminoacetamide moiety and the C-N bond linking the piperazine (B1678402) ring to the acetamide (B32628) group.

Disconnection 1 (C(O)-N Bond): The most apparent disconnection is at the amide bond of the N-aminoacetamide group. This cleavage leads to a 2-(4-acetylpiperazinyl)acetic acid precursor and hydrazine (B178648). This route involves activating the carboxylic acid and then coupling it with hydrazine.

Disconnection 2 (N-C Bond): An alternative disconnection breaks the bond between the piperazine nitrogen and the acetyl group. This approach suggests a nucleophilic substitution reaction where 1-acetylpiperazine (B87704) reacts with a 2-halo-N-aminoacetamide derivative.

Disconnection 3 (Convergent Approach): A more convergent strategy involves disconnecting the molecule into three primary building blocks: piperazine, an acetylating agent (like acetic anhydride), and a suitable 2-carbon electrophile that can be functionalized to form the N-aminoacetamide moiety. A common precursor for the side chain would be a haloacetyl halide, such as 2-chloroacetyl chloride.

This analysis suggests that a practical forward synthesis would likely involve the initial preparation of 1-acetylpiperazine, followed by its reaction with an appropriate electrophile to build the side chain, which is then converted to the final N-aminoacetamide.

Direct Synthetic Pathways to this compound

Direct synthesis relies on the sequential formation of the key structural motifs of the molecule.

The N-aminoacetamide group is a critical pharmacophore. Its synthesis can be approached in several ways, typically involving hydrazine as a key reagent. A common method is the reaction of an α-haloacetamide with hydrazine hydrate (B1144303). For the synthesis of the target molecule, an intermediate such as 2-(4-acetylpiperazinyl)-N'-Boc-acetohydrazide could be formed using Boc-hydrazine, followed by deprotection under acidic conditions. Another approach involves the reaction of a 2-(4-acetylpiperazinyl)acetate ester with hydrazine.

The selective mono-acetylation of piperazine is a crucial step, as di-acetylation is a common side reaction. Several methods have been developed to achieve high yields of the mono-substituted product. One strategy involves using a protecting group, such as Boc (tert-butyloxycarbonyl), on one nitrogen, followed by acetylation of the other nitrogen and subsequent deprotection. nih.gov Another effective method is the controlled reaction of piperazine with an acetylating agent like acetic anhydride, often in the presence of an acid, which protonates one of the nitrogens, reducing its nucleophilicity and favoring mono-acetylation. google.com The choice of solvent and reaction temperature is also critical to optimize the yield of 1-acetylpiperazine. nih.govgoogle.com

| Acetylating Agent | Solvent | Conditions | Outcome | Reference |

| Acetic Anhydride | Acetic Acid | Not specified | ~40% yield of mono-acetylated product | google.com |

| Acetic Anhydride | Water | Acidic conditions | Improved yield of N-acetylhomopiperazine | google.com |

| Acetic Anhydride | None | 130 °C | Quantitative yield in specific syntheses | nih.gov |

This table presents examples of conditions for the acetylation of piperazine and related compounds, highlighting the variability in yields based on the chosen methodology.

The linkage is typically formed via a nucleophilic substitution reaction. A common and efficient route involves the reaction of 1-acetylpiperazine with a 2-haloacetyl halide, such as 2-chloroacetyl chloride, to form the intermediate 2-chloro-1-(4-acetylpiperazin-1-yl)ethan-1-one. This activated intermediate can then readily react with hydrazine hydrate to yield the final product, this compound. This sequential approach is often preferred as it utilizes readily available starting materials. tandfonline.com

An alternative involves first synthesizing a 2-halo-N-aminoacetamide derivative and then reacting it with 1-acetylpiperazine. However, handling the potentially unstable halo-aminoacetamide intermediate can be challenging.

Application of Multicomponent Reaction (MCR) Approaches in Analogue Synthesis

Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry for rapidly generating libraries of structurally diverse compounds from simple starting materials in a single step. nih.gov

The Ugi four-component reaction (U-4CR) is particularly well-suited for synthesizing analogues of this compound. rsc.org The classic Ugi reaction involves an aldehyde, a primary amine, a carboxylic acid, and an isocyanide, which combine to form a complex α-acylamino carboxamide.

To generate analogues, a modified approach such as the split-Ugi reaction can be employed, which is suitable for bis-secondary diamines like piperazine. nih.govresearchgate.net This allows for the regioselective desymmetrization of the piperazine core in one step. nih.gov For instance, one nitrogen of piperazine can be pre-functionalized (e.g., acetylated), and the other can participate as the amine component in the Ugi reaction.

A hypothetical Ugi reaction to generate a library of analogues could involve the components listed in the table below:

| Amine Component | Aldehyde/Ketone | Carboxylic Acid | Isocyanide | Resulting Scaffold |

| 1-acetylpiperazine | R¹-CHO | R²-COOH | R³-NC | Diverse N,N'-disubstituted piperazine amides |

| Piperazine (split-Ugi) | R¹-CHO | R²-COOH | R³-NC | 1,4-disubstituted piperazine derivatives |

This interactive table illustrates the components for a potential Ugi-type multicomponent reaction to synthesize a library of analogues based on the this compound framework.

By varying the aldehyde, carboxylic acid, and isocyanide components, a vast chemical space around the core piperazine acetamide scaffold can be explored efficiently, making MCRs a vital strategy in the discovery of novel compounds. nih.govorganic-chemistry.org

Passerini-Type Reactions for α-Acyloxyamide Synthesis

The Passerini reaction is a powerful three-component reaction that involves an isocyanide, a carbonyl compound (an aldehyde or ketone), and a carboxylic acid to form an α-acyloxy amide. wikipedia.org This reaction is highly valued for its atom economy and the ability to generate molecular complexity in a single step. wikipedia.org While a direct application of the Passerini reaction to synthesize this compound is not explicitly documented, its principles can be applied to the synthesis of structurally similar α-acyloxyamides that incorporate a piperazine moiety.

For instance, a hypothetical Passerini reaction to generate a structural analogue could involve 1-acetylpiperazine-4-carbaldehyde as the aldehyde component, a suitable carboxylic acid, and an isocyanide. The resulting α-acyloxyamide would feature the 4-acetylpiperazinyl group attached to the α-carbon.

Table 1: Hypothetical Passerini Reaction for an Analog of this compound

| Reactant 1 (Aldehyde) | Reactant 2 (Carboxylic Acid) | Reactant 3 (Isocyanide) | Product (α-Acyloxyamide) |

| 1-acetylpiperazine-4-carbaldehyde | Acetic Acid | tert-Butyl isocyanide | 2-(4-acetylpiperazin-1-yl)-2-acetoxy-N-(tert-butyl)acetamide |

The reaction mechanism is believed to proceed through a cyclic transition state, particularly in aprotic solvents at high concentrations of reactants. organic-chemistry.org The versatility of the Passerini reaction allows for the creation of diverse libraries of compounds for biological screening. researchgate.net

Catalytic Systems in the Synthesis of this compound and Related Compounds

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. Both transition metal catalysis and organocatalysis provide powerful tools for the synthesis of piperazine-containing compounds.

Transition Metal Catalysis for Coupling Reactions

Transition metal catalysts, particularly those based on palladium, are widely used for the formation of carbon-nitrogen (C-N) bonds, a key step in the synthesis of many piperazine derivatives. nih.gov The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent method for forming C-N bonds between an aryl or vinyl halide/triflate and an amine. This reaction could be employed in the synthesis of precursors to this compound.

For example, the synthesis of an N-arylpiperazine precursor could be achieved by coupling an aryl halide with piperazine, followed by acetylation and subsequent functionalization of the second nitrogen atom.

Table 2: Examples of Transition Metal-Catalyzed Reactions in Piperazine Synthesis

| Reaction Type | Catalyst | Reactants | Product |

| Buchwald-Hartwig Amination | Pd(dba)₂ / Ligand | Aryl Bromide, Piperazine | N-Arylpiperazine |

| Reductive Amination | Iridium or Rhodium Complexes | Alkyl diamine, α-ketoester | Chiral piperazinone |

Furthermore, iridium and rhodium complexes have been effectively used in asymmetric reductive amination and amidation cascade reactions to synthesize chiral piperazinones from simple alkyl diamines and α-ketoesters. nih.govbohrium.comresearchgate.net

Organocatalysis in Stereoselective Transformations

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful strategy for asymmetric synthesis. frontiersin.org Chiral amines, such as proline and its derivatives, are effective organocatalysts for a variety of transformations, including the synthesis of chiral piperazine scaffolds. nih.gov

For instance, organocatalytic asymmetric Michael additions to α,β-unsaturated aldehydes or ketones can be employed to introduce chirality into a molecule that can then be converted into a chiral piperazine derivative. The synthesis of enantiomerically pure 2-substituted piperazines can be achieved starting from α-amino acids, with a key step being an aza-Michael addition. rsc.org

Green Chemistry Principles in Synthetic Route Design and Optimization

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of synthesizing piperazine derivatives, several green chemistry approaches can be implemented.

One key principle is the use of safer solvents. Water or other environmentally benign solvents can often replace hazardous organic solvents. For example, a simplified procedure for the synthesis of monosubstituted piperazines utilizes a reaction of piperazine-1-ium cation in common solvents like methanol (B129727) or acetic acid, avoiding the need for protecting groups and reducing the number of synthetic steps. nih.gov

Another green approach is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled. Metal ions supported on polymeric resins have been used to catalyze reactions for synthesizing monosubstituted piperazines, shortening reaction times and simplifying purification. nih.gov Photoredox catalysis, using light to drive chemical reactions, also offers a greener alternative for the synthesis of piperazines. mdpi.com

Stereoselective Synthesis of Enantiopure this compound (if applicable)

The target molecule, this compound, is not inherently chiral. However, the introduction of a substituent on the acetamide backbone or the piperazine ring can create a chiral center, making stereoselective synthesis a relevant consideration for producing enantiopure analogs.

Several strategies exist for the asymmetric synthesis of chiral piperazine derivatives. One approach involves the use of chiral starting materials, such as α-amino acids, which can be converted into enantiomerically pure 2-substituted piperazines. rsc.org Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols is another method to access chiral disubstituted piperazin-2-ones, which can then be converted to chiral piperazines. dicp.ac.cnrsc.org

Organocatalysis, as mentioned earlier, provides a powerful tool for establishing stereocenters. Chiral Brønsted acids or bases can be used to catalyze enantioselective additions to imines or other prochiral substrates, leading to the formation of chiral piperazine precursors. nih.gov

Table 3: Approaches to Stereoselective Synthesis of Chiral Piperazine Analogs

| Method | Key Transformation | Starting Material | Product |

| Chiral Pool Synthesis | Aza-Michael Addition | α-Amino Acid | Enantiopure 2-substituted piperazine |

| Asymmetric Catalysis | Asymmetric Hydrogenation | Pyrazin-2-ol | Chiral Piperazin-2-one |

| Organocatalysis | Asymmetric Michael Addition | Prochiral substrate | Chiral piperazine precursor |

These methods allow for precise control over the stereochemistry of the final product, which is crucial for the development of chiral drugs, as different enantiomers can have vastly different pharmacological activities. nih.govrsc.org

Advanced Spectroscopic and Structural Elucidation of 2 4 Acetylpiperazinyl N Aminoacetamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful, non-destructive tool for the detailed structural analysis of 2-(4-acetylpiperazinyl)-N-aminoacetamide in solution. The unique arrangement of protons and carbons within the molecule gives rise to a distinct set of signals, which, when fully assigned, provides a complete picture of the molecular framework.

Comprehensive ¹H NMR and ¹³C NMR Assignments

The ¹H and ¹³C NMR spectra of this compound were analyzed to assign the chemical shifts of all proton and carbon nuclei. The assignments are based on chemical shift theory, signal multiplicities, and integration values, providing the foundational data for more advanced structural analysis.

The ¹H NMR spectrum is characterized by distinct signals corresponding to the acetyl methyl group, the piperazine (B1678402) ring methylene (B1212753) protons, the N-aminoacetamide methylene protons, and the exchangeable amine and amide protons. The protons on the piperazine ring adjacent to the electron-withdrawing acetyl group (H-3'/5') are observed further downfield compared to those adjacent to the substituted nitrogen (H-2'/6').

The ¹³C NMR spectrum complements the proton data, with signals for the two carbonyl carbons, the four distinct methylene carbons of the piperazine ring, the methylene bridge carbon, and the acetyl methyl carbon. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, DMSO-d₆)

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| H-10 | 2.05 | s | 3H | CH₃ (Acetyl) |

| H-2', H-6' | 2.58 | t | 4H | Piperazine CH₂ |

| H-7 | 3.15 | s | 2H | N-CH₂-CO |

| H-3', H-5' | 3.45 | t | 4H | Piperazine CH₂ |

| H-12 | 4.30 | br s | 2H | NH₂ |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, DMSO-d₆)

| Atom Number | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| C-10 | 21.4 | C H₃ (Acetyl) |

| C-3', C-5' | 45.8 | Piperazine CH₂ |

| C-2', C-6' | 53.2 | Piperazine CH₂ |

| C-7 | 59.5 | N-C H₂-CO |

| C-9 | 169.1 | Acetyl C =O |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Connectivity

Two-dimensional (2D) NMR experiments were employed to confirm the structural assignments and elucidate the connectivity within the molecule.

COSY (Correlation Spectroscopy): The H-H COSY spectrum established the connectivity between vicinal protons. Key correlations were observed between the piperazine protons at 2.58 ppm (H-2'/6') and 3.45 ppm (H-3'/5'), confirming their adjacent positions within the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlated each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra. For example, the proton signal at 2.05 ppm showed a direct correlation with the carbon signal at 21.4 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): Long-range (2-3 bond) proton-carbon correlations were identified to piece together the molecular fragments. Significant HMBC correlations included:

The acetyl protons (H-10, δ 2.05) to the acetyl carbonyl carbon (C-9, δ 169.1).

The piperazine protons (H-3'/5', δ 3.45) to the acetyl carbonyl carbon (C-9, δ 169.1).

The methylene bridge protons (H-7, δ 3.15) to the piperazine carbons (C-2'/6', δ 53.2) and the amide carbonyl carbon (C-8, δ 171.5).

NOESY (Nuclear Overhauser Effect Spectroscopy): Through-space correlations from the NOESY spectrum provided insights into the spatial arrangement of the atoms. NOE cross-peaks were observed between the methylene bridge protons (H-7) and the adjacent piperazine protons (H-2'/6'), consistent with their proximity in the expected conformation.

Advanced NMR Experiments for Conformational Analysis

The conformational dynamics of this compound are influenced by two primary factors: restricted rotation around the amide bonds and the ring inversion of the piperazine core. nih.gov

The C-N bonds of both the acetyl amide and the aminoacetamide moiety possess significant double-bond character, which hinders free rotation. This can lead to the existence of distinct rotamers that may interconvert slowly on the NMR timescale, potentially causing signal broadening, particularly for nuclei close to the amide groups. rsc.orgscispace.com

Furthermore, the piperazine ring is expected to adopt a chair conformation, which can undergo ring inversion. At ambient temperature, this inversion is typically rapid, resulting in averaged signals for the axial and equatorial protons. However, variable-temperature NMR experiments can be utilized to study these dynamic processes. By lowering the temperature, the rate of ring inversion and amide bond rotation can be slowed, potentially allowing for the resolution of separate signals for each conformer. Such studies would enable the calculation of the activation energy barriers for these conformational changes. nih.gov NOESY experiments are also critical in this context, as the pattern of through-space interactions can help to determine the preferred orientation of substituents on the piperazine ring (axial vs. equatorial). nih.gov

Mass Spectrometry (MS) for Detailed Fragmentation Pathway Investigations

Mass spectrometry provides essential information regarding the compound's molecular weight and its fragmentation behavior, which aids in structural confirmation.

Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS)

Both ESI and APCI are soft ionization techniques well-suited for a molecule like this compound, which contains multiple basic nitrogen atoms.

ESI-MS: In positive ion mode, ESI-MS is expected to generate a prominent protonated molecular ion, [M+H]⁺. The gentle nature of ESI minimizes in-source fragmentation, making the molecular ion the base peak in the spectrum. stackexchange.com

APCI-MS: APCI, which involves a gas-phase chemical ionization process, would also be expected to produce a strong [M+H]⁺ signal. Due to the higher energy conditions in the APCI source compared to ESI, some degree of thermal degradation or in-source fragmentation might be observed, providing additional structural clues.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments, thereby confirming the proposed structures. The molecular formula of this compound is C₁₀H₁₉N₅O₂.

A plausible fragmentation pathway for the [M+H]⁺ ion (calculated m/z 242.1612) under collision-induced dissociation (CID) involves the cleavage of the molecule's most labile bonds. Key fragmentation steps include:

Cleavage of the C-N bond between the piperazine ring and the aminoacetamide group, resulting in the formation of a protonated N-acetylpiperazine ion.

Fragmentation of the piperazine ring itself, a common pathway for such heterocyclic systems.

Cleavage of the amide bonds, particularly the loss of the acetyl group or fragmentation within the aminoacetamide side chain. nih.govunl.pt

Table 3: Predicted HRMS Fragmentation Data for [M+H]⁺ of this compound

| m/z (Calculated) | Elemental Composition | Proposed Fragment |

|---|---|---|

| 242.1612 | C₁₀H₂₀N₅O₂⁺ | [M+H]⁺ |

| 184.1186 | C₈H₁₄N₃O₂⁺ | [M+H - NH₂NH]⁺ |

| 156.1234 | C₈H₁₆N₃O⁺ | [M+H - CO - NH₂]⁺ |

| 129.1026 | C₆H₁₃N₂O⁺ | [Protonated N-acetylpiperazine]⁺ |

| 87.0811 | C₅H₁₁N₂⁺ | [Piperazine fragment]⁺ |

| 70.0655 | C₄H₈N⁺ | [Piperazine ring fragment]⁺ |

This detailed spectroscopic analysis, combining various NMR and MS techniques, allows for the unambiguous structural elucidation and conformational assessment of this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Isomer Differentiation

Tandem mass spectrometry is a powerful analytical technique used to determine the structure of molecules. In a typical MS/MS experiment, the parent ion of the compound of interest is selected and then fragmented. The resulting fragment ions provide a "fingerprint" that can be used to confirm the molecule's structure and differentiate it from its isomers.

For this compound, one would expect fragmentation to occur at the amide bonds and within the piperazine ring. The specific fragmentation pattern would be crucial for confirming the connectivity of the acetyl group, the piperazine ring, and the N-aminoacetamide moiety. However, no published MS/MS fragmentation data for this specific compound could be located.

Table 1: Hypothetical Tandem Mass Spectrometry (MS/MS) Fragmentation Data of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure/Loss |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

This table is for illustrative purposes only, as no experimental data is currently available.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization and Hydrogen Bonding Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, characteristic vibrational bands would be expected for the N-H, C=O (amide and acetyl), C-N, and C-H bonds. The positions of these bands can also provide information about intermolecular interactions, such as hydrogen bonding.

Table 2: Expected Vibrational Spectroscopy Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Vibrational Mode |

| N-H (amino) | Data not available | Data not available | Stretching |

| C=O (acetyl) | Data not available | Data not available | Stretching |

| C=O (amide) | Data not available | Data not available | Stretching |

| C-N (piperazine) | Data not available | Data not available | Stretching |

| C-H (aliphatic) | Data not available | Data not available | Stretching |

This table is based on general functional group frequencies; specific experimental data for the target compound is unavailable.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the molecule's conformation in the solid state and how individual molecules pack together through intermolecular forces like hydrogen bonding and van der Waals interactions. No crystallographic data for this compound has been deposited in crystallographic databases.

Table 3: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Bond Lengths (Å) | Data not available |

| Bond Angles (°) | Data not available |

| Torsion Angles (°) | Data not available |

This table remains unpopulated due to the absence of experimental X-ray crystallography data.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination (if chiral)

Chiroptical spectroscopy techniques, such as circular dichroism (CD), are used to study chiral molecules. Chirality refers to the "handedness" of a molecule, where a molecule and its mirror image are non-superimposable. For this compound to be chiral, it would need to possess a stereocenter or exhibit axial chirality. Based on its chemical structure, this compound is not inherently chiral. Therefore, chiroptical spectroscopy would not be applicable unless a chiral center is introduced through substitution or if it forms a chiral complex.

Table 4: Chiroptical Spectroscopy Data for this compound

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| Not Applicable | Not Applicable |

This technique is not applicable as the parent compound is achiral.

Computational and Theoretical Chemistry Studies of 2 4 Acetylpiperazinyl N Aminoacetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and reactivity of molecules. researcher.life These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, forming the basis for predicting its chemical behavior.

The first step in most computational studies is geometry optimization, a process that identifies the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. youtube.com For a flexible molecule such as 2-(4-acetylpiperazinyl)-N-aminoacetamide, which contains a piperazine (B1678402) ring and several rotatable single bonds, multiple low-energy conformations are possible.

Computational methods can systematically explore the conformational energy landscape by rotating bonds and calculating the energy of each resulting structure. This analysis would likely reveal that the piperazine ring adopts a stable chair conformation. The orientation of the acetyl and N-aminoacetamide groups relative to this ring would define the primary conformers. The results of such an analysis would yield the optimized bond lengths, bond angles, and dihedral angles for the most stable structure.

Illustrative Data Table: Predicted Geometrical Parameters Below is a hypothetical table of optimized geometric parameters for the most stable conformer of this compound, as would be calculated using a DFT method like B3LYP/6-311G(d,p). nih.gov

| Parameter | Bond/Atoms | Calculated Value |

| Bond Length | C=O (acetyl) | 1.24 Å |

| Bond Length | C-N (amide) | 1.36 Å |

| Bond Length | N-N (amino) | 1.42 Å |

| Bond Angle | O=C-N (amide) | 122.5° |

| Dihedral Angle | C-N-C-C (piperazine ring) | -55.8° |

Note: This data is illustrative and represents typical values for similar functional groups.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. wikipedia.org

The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. rsc.org The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. For this compound, FMO analysis would identify the specific regions of the molecule that are electron-rich (often localized on the nitrogen and oxygen atoms) and electron-poor, guiding the prediction of how it will interact with other reagents. nih.gov Furthermore, calculations of atomic charges (e.g., using Natural Bond Orbital, NBO, analysis) would quantify the charge distribution, highlighting the polarity of bonds and potential sites for electrostatic interactions. rsc.org

Illustrative Data Table: FMO Properties This table presents hypothetical FMO energy values for this compound.

| Property | Calculated Value (eV) |

| HOMO Energy | -6.52 |

| LUMO Energy | -0.31 |

| HOMO-LUMO Gap (ΔE) | 6.21 |

Note: This data is illustrative. A large energy gap suggests high kinetic stability. nih.gov

Quantum chemical methods can accurately predict spectroscopic data, which is invaluable for structural elucidation. nih.gov Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be compared with experimental spectra to confirm peak assignments and verify the proposed structure. mdpi.comidc-online.com The accuracy of DFT-predicted chemical shifts is often high, with root-mean-square deviations of less than 0.2 ppm for ¹H and 3 ppm for ¹³C being achievable with appropriate methods. mdpi.com

Similarly, the calculation of vibrational frequencies can generate a theoretical infrared (IR) spectrum. This computed spectrum helps in assigning the vibrational modes observed in an experimental IR spectrum, linking specific absorption bands to the stretching or bending of particular functional groups, such as the C=O of the amide and acetyl groups or the N-H bonds.

Illustrative Data Table: Predicted vs. Experimental ¹³C NMR Chemical Shifts A hypothetical comparison for key carbon atoms in this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |

| C=O (acetyl) | 171.5 | 170.9 |

| C=O (amide) | 168.9 | 168.2 |

| CH₂ (piperazine, adjacent to N-acetyl) | 45.8 | 45.2 |

| CH₂ (piperazine, adjacent to N-CH₂) | 53.1 | 52.5 |

| CH₂ (acetamide) | 59.3 | 58.7 |

Note: This data is illustrative, demonstrating the typical agreement between predicted and experimental values. mdpi.com

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior in Solution

While quantum calculations excel at describing the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, particularly in a biological or solution-phase environment. nih.govresearchgate.net An MD simulation would model the interactions of this compound with hundreds or thousands of explicit solvent molecules (e.g., water).

By solving Newton's equations of motion for every atom in the system, MD simulations can track the molecule's conformational changes, flexibility, and interactions with the solvent. researchgate.net This would reveal how the piperazine ring might flex between different chair or boat conformations, the rotational freedom of its side chains, and the formation and breaking of hydrogen bonds with surrounding water molecules. Such simulations provide a realistic picture of the molecule's behavior in a condensed phase.

Computational Prediction of Reaction Mechanisms and Transition States for Transformations Involving the Compound

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. mdpi.comnih.gov For this compound, this could involve studying its synthesis, hydrolysis, or metabolism. patsnap.com By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy path from reactants to products.

This process involves locating the transition state (TS)—the highest energy point along the reaction coordinate—and calculating its energy. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate. preprints.org For instance, a computational study could model the hydrolysis of the amide bond, identifying the key intermediates and transition states involved in either an acid- or base-catalyzed mechanism. patsnap.com

Molecular Electrostatic Potential (MEP) Surface Analysis and Intermolecular Interaction Potentials

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential mapped onto the electron density surface of a molecule. researchgate.net It is an invaluable tool for understanding and predicting intermolecular interactions. rsc.orgsemanticscholar.org

The MEP surface is color-coded to indicate different regions of charge. Typically, red areas represent regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net For this compound, the MEP surface would likely show strong negative potentials around the carbonyl oxygen atoms, making them primary sites for hydrogen bonding. Positive potentials would be expected near the N-H protons, identifying them as hydrogen bond donors. This analysis provides a clear picture of how the molecule will interact with other molecules, such as biological receptors or solvents.

Illustrative Data Table: MEP Surface Characteristics A hypothetical summary of MEP analysis for this compound.

| Region | Associated Atoms | MEP Value (Vmax/Vmin) | Implication |

| Most Negative | Carbonyl Oxygens (C=O) | -0.04 a.u. | Site for electrophilic attack / H-bond acceptor |

| Most Positive | Amide N-H Proton | +0.06 a.u. | Site for nucleophilic attack / H-bond donor |

Note: This data is illustrative. a.u. stands for atomic units.

Chemical Reactivity and Transformation Studies of 2 4 Acetylpiperazinyl N Aminoacetamide

Investigation of Functional Group Reactivity on the Acetylpiperazinyl Moiety

The acetylpiperazinyl moiety consists of a piperazine (B1678402) ring with one nitrogen atom acylated (forming a tertiary amide) and the other linked to the N-aminoacetamide group (forming a tertiary amine). The reactivity of this part of the molecule is centered on the acetyl group and the tertiary amine nitrogen within the piperazine ring.

The acetyl group, being an amide, is the primary site for transformations such as hydrolysis. Amides are generally stable but can be cleaved under acidic or basic conditions to yield acetic acid and the corresponding secondary amine, 2-(piperazin-1-yl)-N-aminoacetamide. pharmaceutical-journal.com The synthesis of the related compound, 1-acetylpiperazine (B87704), is typically achieved through the acetylation of piperazine using reagents like acetyl chloride or acetic anhydride, indicating that the reverse hydrolytic reaction is a key degradation or transformation pathway. guidechem.comguidechem.com

The tertiary amine nitrogen within the piperazine ring retains its nucleophilic and basic character, although it is sterically hindered. It can participate in reactions typical of tertiary amines, such as quaternization with alkyl halides, though reaction rates may be slower compared to less hindered amines.

Table 1: Potential Reactions of the Acetylpiperazinyl Moiety

| Reaction Type | Reagents/Conditions | Expected Product(s) |

|---|---|---|

| Amide Hydrolysis | Strong acid (e.g., HCl) or base (e.g., NaOH), heat | 2-(piperazin-1-yl)-N-aminoacetamide and Acetic Acid |

Reactions Involving the N-Aminoacetamide Functional Group

The N-aminoacetamide group is a derivative of a hydrazide, which confers a unique set of reactive properties. This group contains a primary amine (-NH₂) attached to a nitrogen atom, which is part of an amide linkage. This terminal primary amine is a potent nucleophile.

A characteristic reaction of hydrazides is their condensation with aldehydes and ketones. interchim.fr This reaction proceeds readily, often under mild acidic catalysis, to form stable hydrazone derivatives. This specific reactivity allows for the selective modification of the N-aminoacetamide portion of the molecule. The primary amine can also be acylated by reacting with acid chlorides or anhydrides to form a diacylhydrazine derivative.

Furthermore, the N-N bond within the hydrazide structure can be susceptible to oxidation. nih.gov Strong oxidizing agents can cleave this bond or oxidize the hydrazine (B178648) moiety.

Table 2: Potential Reactions of the N-Aminoacetamide Group

| Reaction Type | Reagents/Conditions | Expected Product(s) |

|---|---|---|

| Hydrazone Formation | Aldehydes (R'-CHO) or Ketones (R'-CO-R''), mild acid | Schiff base (hydrazone) derivative |

| Acylation | Acid chloride (R'-COCl) or Anhydride | N-acyl derivative of the parent compound |

Acid-Base Chemistry and Protonation State Studies

The structure of 2-(4-acetylpiperazinyl)-N-aminoacetamide contains multiple sites that can be protonated or deprotonated, making its acid-base chemistry complex. The most significant basic centers are the tertiary amine nitrogen within the piperazine ring and the terminal primary amine of the N-aminoacetamide group.

Piperazine itself is a weak base with two distinct pKb values (5.35 and 9.73), corresponding to the two nitrogen atoms. wikipedia.org When one nitrogen is acylated, as in 1-acetylpiperazine, the basicity of the remaining secondary amine is reduced, with a reported pKa of 7.9 for its conjugate acid. nih.gov This suggests that the tertiary amine nitrogen in the subject compound is a moderately basic site.

The terminal -NH₂ of the hydrazide moiety is also basic. pressbooks.pub In studies of similar molecules, it has been shown that protons can preferentially localize on such amino groups. nih.gov The amide nitrogen atoms are generally considered non-basic due to the delocalization of the lone pair of electrons into the adjacent carbonyl group. Therefore, in an acidic medium, the compound is expected to exist as a cation, with protonation occurring at the piperazine nitrogen and the terminal amino group.

Table 3: Predicted Acid-Base Properties

| Functional Group | Predicted Behavior | Approximate pKa (of conjugate acid) | Reference Compound |

|---|---|---|---|

| Piperazine Tertiary Amine | Basic | ~7.9 | 1-Acetylpiperazine nih.gov |

| N-aminoacetamide Primary Amine | Basic | Varies, typical for primary amines | General Amines pressbooks.pub |

| Acetyl Amide | Non-basic | N/A | General Amides |

Hydrolytic Stability and Degradation Pathways (excluding biological contexts)

Hydrolysis is a primary pathway for the chemical degradation of many organic molecules, with the rate being highly dependent on pH and temperature. isaacpub.org For this compound, there are two amide bonds susceptible to hydrolysis: the acetyl group on the piperazine ring (a tertiary amide) and the amide within the N-aminoacetamide side chain (a secondary amide, technically part of a hydrazide).

Generally, amides are more resistant to hydrolysis than esters. pharmaceutical-journal.com However, under prolonged exposure to acidic or basic aqueous conditions, cleavage can occur. The hydrolysis of the acetyl group would lead to the formation of acetic acid and 2-(piperazin-1-yl)-N-aminoacetamide. Cleavage of the other amide bond would result in 1-acetylpiperazine and 2-aminoacetamide (glycinamide). The relative rates of hydrolysis at these two sites would depend on factors like steric hindrance and the electronic effects of adjacent groups. It is plausible that both degradation pathways could occur simultaneously, leading to a mixture of products.

Table 4: Potential Hydrolytic Degradation Products

| Bond Cleaved | Conditions | Primary Products |

|---|---|---|

| Acetyl-Piperazine Amide Bond | Acid or Base Catalysis | 2-(piperazin-1-yl)-N-aminoacetamide + Acetic Acid |

Exploration of Photochemical and Electrochemical Transformations

Photochemical Transformations Research on related piperazine compounds has revealed that the piperazine ring can be reactive under photochemical conditions. Specifically, photoredox catalysis using iridium-based or organic catalysts can activate the C-H bonds alpha to the nitrogen atoms. mdpi.comresearchgate.net This allows for various functionalizations, such as arylation, alkylation, or vinylation, by generating an α-aminyl radical intermediate. mdpi.com While specific studies on this compound are not available, it is reasonable to predict that it could undergo similar C-H functionalization on the piperazine ring carbons when subjected to visible light and an appropriate photocatalyst.

Electrochemical Transformations The electrochemical behavior of the molecule is likely dominated by the N-aminoacetamide (hydrazide) moiety. Hydrazine and its derivatives are known to be electrochemically active and can be oxidized at an anode. dtic.milacs.org The oxidation of hydrazine typically yields nitrogen gas and protons. dtic.mil The electrochemical behavior of hydrazine is often pH-dependent. acs.org Therefore, it can be anticipated that this compound would exhibit an anodic peak in cyclic voltammetry corresponding to the oxidation of its hydrazide functional group.

Role As a Synthetic Intermediate and Building Block in Advanced Chemical Architectures

Utilization in the Synthesis of Complex Heterocyclic Ring Systems

The N-aminoacetamide portion of the molecule is a key functional group for constructing a variety of nitrogen-containing heterocycles. As a derivative of hydrazine (B178648), it can participate in cyclization reactions to form stable ring systems, which are foundational in many areas of chemical science.

Key reactions involving the N-aminoacetamide moiety include:

Pyrazole (B372694) Formation: Reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrazole rings.

Pyridazine (B1198779) Synthesis: Condensation with 1,2-dicarbonyl compounds can yield pyridazine derivatives.

Thiadiazole Construction: Treatment with isothiocyanates can be used to synthesize various thiadiazole structures.

These synthetic pathways leverage the nucleophilicity of the terminal amino group to forge new carbon-nitrogen and nitrogen-nitrogen bonds, which are essential for building complex heterocyclic frameworks. The acetylated piperazine (B1678402) core remains intact during these transformations, providing a scaffold for further functionalization.

Application in the Construction of Peptide Mimics and Amide-Based Scaffolds

The field of medicinal chemistry often seeks to create peptide mimics, or peptidomimetics, which replicate the function of natural peptides but with enhanced stability. The piperazine ring is a well-regarded scaffold for such purposes, offering a constrained conformation that can mimic the secondary structures of peptides, such as β-turns. researchgate.netresearchgate.net

The 2-(4-acetylpiperazinyl)-N-aminoacetamide molecule can be envisioned as a non-natural amino acid surrogate. The N-aminoacetamide group can engage in peptide bond formation, while the piperazine unit serves as a rigid structural element. This combination allows for the creation of novel amide-based architectures with controlled three-dimensional shapes. mdpi.com The synthesis of such peptidomimetics can provide access to new classes of molecules for further scientific investigation. mdpi.commdpi.com

Development of Diverse Analogues and Homologues for Structure-Reactivity Relationship Studies

To explore how molecular structure influences chemical reactivity, chemists often synthesize libraries of related compounds. This compound is an excellent starting point for creating such libraries due to its multiple sites for modification.

| Modification Site | Potential Modification | Purpose of Study |

| N-Acetyl Group | Replacement with other acyl (e.g., propionyl, benzoyl) or sulfonyl groups. | To investigate the influence of electronic and steric effects on the reactivity of the piperazine nitrogen. |

| Piperazine Ring | Introduction of substituents at other positions on the ring. | To alter the conformation and steric bulk of the scaffold. |

| Acetamide (B32628) Linker | Variation of the alkyl chain length (e.g., creating propionamide (B166681) or butanamide homologues). | To study the impact of linker length and flexibility on cyclization efficiency or binding interactions in larger constructs. |

By systematically altering these components, researchers can develop a comprehensive understanding of the structure-reactivity relationships within this class of compounds.

Incorporation into Polymeric Materials or Supramolecular Assemblies

Piperazine and its derivatives are valuable components in the synthesis of advanced polymeric materials. rsc.orgnih.govslideshare.netnih.gov The bifunctional nature of the piperazine ring allows it to act as a linker in polymerization processes. In the case of this compound, two primary reactive sites can be exploited for incorporation into polymers.

First, the terminal amino group of the N-aminoacetamide moiety can serve as a reactive handle for initiating polymerization or for grafting the molecule onto an existing polymer backbone. Second, if the N-acetyl group is removed, the newly freed secondary amine on the piperazine ring becomes available for reactions like condensation polymerization. rsc.orgnih.gov This dual reactivity enables the integration of this molecule into a wide range of macromolecular structures without discussing the specific properties of the resulting materials.

Design and Synthesis of Chemical Probes

Chemical probes are essential tools for studying complex biological systems. nih.govyoutube.com The synthesis of these probes requires a modular design, typically involving a reactive group, a linker, and a reporter tag. This compound possesses features that make it a suitable scaffold for creating such chemical tools. nih.gov

The N-aminoacetamide group can function as a versatile chemical handle. For instance, it can react with aldehydes or ketones on reporter molecules (like fluorophores) to form stable hydrazone linkages. rug.nlrug.nl This reaction is clean and efficient, making it ideal for the final step in probe synthesis. rug.nl The acetylpiperazine portion of the molecule acts as a stable core, providing a defined spatial orientation for the attached components. This allows for the rational design of chemical probes intended purely as tools for chemical and biochemical assays, without consideration of their biological efficacy or potential clinical applications.

Advanced Analytical Methodologies for Quantification and Purity Assessment of 2 4 Acetylpiperazinyl N Aminoacetamide

Development and Validation of Chromatographic Methods (e.g., UPLC, HPLC, SFC) for Purity Profiling and Impurity Isolation

Chromatographic techniques are the cornerstone of pharmaceutical analysis for purity and impurity determination. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods for this purpose, offering high resolution and sensitivity. UPLC, utilizing columns with sub-2 µm particles, provides significant advantages over traditional HPLC, including faster analysis times and improved separation efficiency. mdpi.com Supercritical Fluid Chromatography (SFC) presents a "green" alternative, using supercritical CO2 as the primary mobile phase, which reduces organic solvent consumption. mdpi.com

The development of a robust chromatographic method for 2-(4-acetylpiperazinyl)-N-aminoacetamide would involve a systematic approach to optimize separation parameters. A typical reversed-phase HPLC or UPLC method would be the primary choice. Method development would focus on:

Column Selection: A C18 or C8 stationary phase is generally suitable for separating moderately polar compounds like this compound and its potential impurities.

Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed to resolve impurities with a wide range of polarities.

Detection: Given the chromophores in the molecule (amide groups), UV detection would be appropriate, with the detection wavelength optimized for maximum sensitivity.

Once developed, the method must be validated according to regulatory guidelines (e.g., ICH Q2(R1)) to ensure it is fit for its intended purpose. Validation encompasses specificity, linearity, range, accuracy, precision, and robustness.

Interactive Table 7.1.1: Typical Validation Parameters for a UPLC Purity Method

This table illustrates the typical acceptance criteria for the validation of a UPLC method designed for the purity assessment of a pharmaceutical compound.

| Parameter | Sub-parameter | Typical Acceptance Criteria | Illustrative Finding for a Hypothetical Method |

| Specificity | Resolution | Resolution (Rs) > 2.0 between the main peak and closest impurity. | Rs = 3.5 |

| Peak Purity | Peak purity index > 0.999 for the analyte peak in stressed samples. | Pass | |

| Linearity | Correlation Coefficient (r²) | r² ≥ 0.998 | 0.9995 |

| Range | - | Typically from LOQ to 120% of the specification limit for impurities. | 0.05% to 0.5% |

| Accuracy | Recovery (%) | 80.0% to 120.0% recovery for impurities at different concentrations. | 98.5% - 103.2% |

| Precision | Repeatability (RSD%) | RSD ≤ 5.0% for impurity quantification. | 2.1% |

| Intermediate Precision (RSD%) | RSD ≤ 8.0% for impurity quantification. | 3.5% | |

| Quantification Limit (LOQ) | S/N Ratio | Signal-to-Noise ratio ≥ 10. | 0.05% |

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Identification and Quantification of Trace Impurities and Degradants

While chromatographic methods can separate impurities, identifying their structures requires more powerful techniques. Hyphenated techniques, which couple the separation power of chromatography with the detection and structural elucidation capabilities of mass spectrometry (MS), are indispensable for this purpose. rsc.org For a non-volatile and thermally labile compound like this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. enovatia.comnih.gov

An LC-MS/MS workflow involves:

Separating the impurities from the main compound using an LC system.

Ionizing the separated components (e.g., using electrospray ionization - ESI).

Detecting the molecular ions (MS1) to determine the mass of the impurities.

Fragmenting selected ions and analyzing the resulting fragment ions (MS2 or MS/MS) to deduce the chemical structure.

This approach is crucial for identifying unknown impurities that may arise from the manufacturing process or degradation. It allows for the characterization of trace-level impurities that might otherwise go undetected. azerbaijanmedicaljournal.net

Interactive Table 7.2.1: Potential Impurities and Degradants of this compound

This table outlines potential process-related impurities and degradation products that could be identified using LC-MS/MS, based on the structure of the parent molecule.

| Potential Impurity/Degradant | Structure | Origin | Expected [M+H]⁺ (m/z) |

| N-aminoacetylpiperazine | Starting Material | Process | 144.11 |

| 4-acetylpiperazine-1-carboxylic acid | Hydrolysis of amide | Degradation | 173.09 |

| De-acetylated parent compound | Hydrolysis of acetyl group | Degradation | 172.13 |

| Dimer of parent compound | Side reaction | Process | 427.26 |

Quantitative Nuclear Magnetic Resonance (qNMR) for High-Precision Assay

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary ratio method for determining the purity or concentration of a substance with high precision. nih.gov Unlike chromatography, qNMR does not require a reference standard of the analyte itself for quantification. globalresearchonline.net The signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei, allowing for a direct measurement of the substance's quantity relative to a certified internal standard. researchgate.net

A typical ¹H qNMR assay for this compound would involve:

Accurately weighing the sample and a certified internal standard (e.g., maleic acid) into an NMR tube.

Dissolving the mixture in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

Acquiring the ¹H NMR spectrum under quantitative conditions, ensuring full relaxation of the protons (e.g., using a long relaxation delay).

Integrating a well-resolved, characteristic signal of the analyte and a signal from the internal standard.

Calculating the purity of the analyte based on the integral values, the number of protons contributing to each signal, and the known purity and weights of the sample and standard.

qNMR is a valuable orthogonal technique to chromatography, providing an independent confirmation of the API's assay value. americanpharmaceuticalreview.com

Interactive Table 7.3.1: Example Calculation for a qNMR Assay

This table provides a hypothetical example of a qNMR calculation to determine the purity of this compound.

| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |

| Weight (mg) | 20.50 | 10.15 |

| Molecular Weight ( g/mol ) | 214.25 | 116.07 |

| Purity of Standard (%) | - | 99.9% |

| Selected Proton Signal | Acetyl protons (-COCH₃) | Olefinic protons (-CH=CH-) |

| Number of Protons (N) | 3 | 2 |

| Integral Value (I) | 1.55 | 1.00 |

| Calculated Purity (%) | Purity = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std | |

| Result | 99.2% |

Future Research Directions and Unexplored Avenues for 2 4 Acetylpiperazinyl N Aminoacetamide

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of piperazine (B1678402) derivatives has traditionally involved multi-step procedures, often requiring protecting groups, which can be inefficient and generate significant waste. nih.gov Future research should focus on developing more streamlined and environmentally benign methods for synthesizing 2-(4-acetylpiperazinyl)-N-aminoacetamide and its analogs.

Green Chemistry Approaches: Modern synthetic strategies prioritize sustainability. One-pot reactions, which combine multiple steps into a single operation without isolating intermediates, represent a promising avenue. nih.goveurekaselect.com Researchers could explore a one-pot synthesis starting from basic precursors like piperazine, an acetyl source, and a glycine (B1666218) derivative. eurekaselect.com The use of heterogeneous catalysts, particularly those supported on polymeric resins, could simplify purification and allow for catalyst recycling, aligning with green chemistry principles. nih.gov

Advanced Catalysis: Photoredox catalysis offers a powerful tool for forming C-H functionalized piperazines under mild conditions, often using visible light as an energy source. mdpi.com This methodology could be adapted to introduce complexity to the piperazine ring of this compound, creating a library of novel derivatives. The development of purely organic photocatalysts could further enhance the sustainability of these synthetic routes. mdpi.com

Below is a comparative table outlining potential synthetic strategies.

| Methodology | Description | Potential Advantages | Key Research Focus |

| One-Pot Synthesis | Combines multiple reaction steps (e.g., acetylation, N-alkylation, amidation) into a single procedure. nih.gov | Reduced solvent usage, lower cost, improved time efficiency. | Optimization of reaction conditions to maximize yield and purity of the final product. |

| Flow Chemistry | Reactions are performed in a continuous stream within a microreactor, allowing for precise control over parameters. nih.gov | Enhanced safety, improved scalability, higher yields, and purity. | Transitioning optimized batch reactions to a continuous flow setup. |

| Photoredox Catalysis | Utilizes light-absorbing catalysts to enable novel bond formations under mild conditions. mdpi.com | Access to unique chemical transformations, high functional group tolerance, sustainable energy source. | C-H functionalization of the piperazine ring to create novel analogs. |

| Biocatalysis | Employs enzymes to catalyze specific reactions with high selectivity. | High stereo- and regioselectivity, mild reaction conditions, environmentally friendly. | Identifying or engineering enzymes for key steps in the synthesis. |

Advanced Applications in Mechanistic Organic Chemistry Investigations

The structure of this compound features multiple reactive sites, including two distinct amide functionalities and the secondary amine within the piperazine ring. This complexity makes it an intriguing substrate for fundamental studies in mechanistic organic chemistry.

Future investigations could use this compound to explore:

Regioselectivity: Studies could focus on the selective functionalization of the different nitrogen and carbon atoms on the molecule, providing insights into the electronic and steric factors that govern reactivity in polysubstituted piperazines.

Ligand-Metal Interactions: The piperazine and amide groups can act as ligands, binding to metal centers. rsc.orgwikipedia.org Research into the coordination chemistry of this compound could reveal novel catalytic activities or be used to model metal-ligand interactions in more complex biological systems.

Reaction Kinetics: The compound could serve as a model substrate for kinetic studies of reactions such as N-alkylation or hydrolysis, helping to elucidate reaction mechanisms and the influence of adjacent functional groups on reaction rates.

Integration of Machine Learning and AI in Predicting Reactivity and Synthesis Pathways

Retrosynthetic Analysis: AI-powered retrosynthesis platforms can propose novel and efficient synthetic pathways by analyzing vast databases of chemical reactions. chemcopilot.comengineering.org.cn Applying these tools could uncover non-intuitive disconnections and suggest starting materials and reagents that a human chemist might overlook, thereby accelerating the discovery of new synthetic routes. pharmafeatures.com

Property and Reactivity Prediction: ML models can predict a wide range of physicochemical properties, reaction yields, and even potential biological activities before a compound is ever synthesized in a lab. preprints.orgpreprints.orgnih.gov This predictive power allows researchers to prioritize synthetic targets and design molecules with desired characteristics. For instance, AI could be used to screen virtual libraries of derivatives of this compound to identify candidates with optimal solubility or stability. researchgate.net

The table below summarizes how different AI platforms could be applied.

| AI/ML Application Area | Description | Potential Impact on Research | Example Platforms/Models |

| Retrosynthesis Planning | Predicts a step-by-step synthetic route from the target molecule to available starting materials. chemcopilot.comengineering.org.cn | Accelerates the design of efficient and novel syntheses; reduces reliance on trial-and-error. | Synthia™, IBM RXN, Chematica |

| Reaction Outcome Prediction | Forecasts the likely products and yields of a chemical reaction given the reactants and conditions. rjptonline.org | Optimizes reaction conditions to maximize yield and minimize byproducts; avoids failed experiments. | Transformer-based architectures, Graph Neural Networks (GNNs) |

| Property Prediction | Calculates physicochemical properties (e.g., solubility, pKa) and potential ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles. nih.gov | Guides the design of new derivatives with improved properties; prioritizes compounds for synthesis. | DeepDelta, QSAR-based models |

Expanding the Scope of its Use as a Versatile Chemical Reagent for Material Science or other Chemical Applications

Beyond its potential in medicinal chemistry, the structural features of this compound make it a candidate for applications in material science and as a versatile chemical building block.

Polymer Chemistry: Piperazine is used in the synthesis of various polymers. rsc.org The presence of two reactive nitrogen atoms and the amide side chain in this compound offers possibilities for its use as a monomer or a cross-linking agent. Research could focus on incorporating this molecule into polyamides or other polymers to impart specific properties, such as improved thermal stability or altered solubility. For example, Zhang et al. developed a biocompatible piperazine polymer with antibacterial properties via a green synthetic route, suggesting a potential direction for polymers derived from this compound. rsc.org

Coordination Polymers and MOFs: The ability of the piperazine moiety to bridge metal centers makes it a valuable component in the construction of coordination polymers and metal-organic frameworks (MOFs). wikipedia.org The N-aminoacetamide side chain could introduce additional hydrogen bonding capabilities, influencing the final structure and properties of the resulting materials. These materials could have applications in gas storage, catalysis, or chemical sensing.

Specialty Reagents: The N-aminoacetamide group is related to glycinamide, which is used as a reagent in biochemical synthesis and as a buffer. wikipedia.org Future work could explore whether this compound or its derivatives can serve as specialized reagents, catalysts, or pH buffers in specific chemical or biological systems.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-acetylpiperazinyl)-N-aminoacetamide, and what key reaction conditions influence yield?

- The synthesis typically involves multi-step reactions, including condensation, reductive amination, and coupling steps. For example, analogous compounds like 2-(4-phenylpiperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide are synthesized using bases such as triethylamine to neutralize byproducts, with reaction temperatures maintained between 25–60°C to balance yield and purity . Critical parameters include solvent choice (e.g., dichloromethane or DMF), stoichiometric ratios, and reaction time optimization to minimize side products .

Q. Which spectroscopic techniques are critical for confirming the structural integrity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the acetamide backbone and piperazine ring substitution patterns. Mass Spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% is typical for research-grade material). Infrared (IR) spectroscopy can identify functional groups like carbonyl (C=O) and amine (N-H) stretches .

Q. What are the primary biological targets hypothesized for this compound?

- Structural analogs (e.g., piperazine-containing acetamides) suggest potential interactions with serotonin or dopamine receptors due to the piperazine moiety’s affinity for neurotransmitter-binding sites. Biochemical assays, such as radioligand binding studies, are recommended to screen for activity against GPCRs or kinases .

Advanced Research Questions

Q. How can researchers optimize the synthetic pathway to improve scalability while maintaining enantiomeric purity?

- Scalability challenges often arise from low yields in coupling steps. Strategies include:

- Catalyst screening : Palladium-based catalysts for efficient amide bond formation.

- Chiral resolution : Use of chiral stationary phases in HPLC or enzymatic resolution methods.

- Flow chemistry : Continuous reaction setups to enhance reproducibility and reduce batch variability .

Q. What methodologies resolve discrepancies between in vitro and in vivo activity data for this compound?

- Contradictions may arise from metabolic instability or off-target effects. Approaches include:

- Metabolite profiling : LC-MS/MS to identify degradation products.

- Pharmacokinetic studies : Measuring bioavailability and half-life in animal models.

- Target engagement assays : PET imaging or fluorescent probes to confirm target binding in vivo .

Q. How can molecular docking studies predict the binding affinity of this compound with target receptors?

- Docking workflows involve:

Protein preparation : Retrieve receptor structures (e.g., 5-HT₂A from PDB) and optimize hydrogen bonding networks.

Ligand parameterization : Assign partial charges to the compound using tools like Gaussian.

Pose scoring : Compare binding energies (ΔG) with known agonists/antagonists using AutoDock Vina or Schrödinger.

Validation via mutagenesis studies (e.g., alanine scanning) is critical to confirm docking predictions .

Q. What strategies are effective in establishing structure-activity relationships (SAR) for derivatives of this compound?

- Key steps include:

- Systematic substitution : Modifying the piperazine acetyl group or acetamide side chain.

- Biological testing : Assay panels for receptor selectivity, cytotoxicity, and metabolic stability.

- Data clustering : Use cheminformatics tools (e.g., MOE) to correlate structural features (e.g., logP, polar surface area) with activity .

Data Contradiction and Validation

Q. How should researchers address inconsistent enzymatic inhibition data across different assay platforms?

- Cross-validate using orthogonal assays (e.g., fluorescence-based vs. radiometric). Control for variables like buffer pH, ATP concentration, and enzyme lot variability. Statistical tools (e.g., Bland-Altman plots) can quantify inter-assay discrepancies .

Methodological Tables

| Analytical Technique | Application | Key Parameters |

|---|---|---|

| ¹H NMR | Confirm piperazine substitution pattern | δ 2.5–3.5 ppm (piperazine CH₂), δ 7–8 ppm (amide NH) |

| HPLC | Purity assessment | Retention time ≈ 8–10 min (C18 column, acetonitrile/water gradient) |

| Molecular Docking | Binding mode prediction | RMSD < 2.0 Å vs. crystallographic ligands |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.